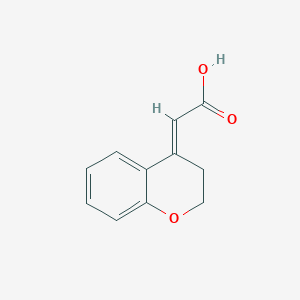

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is also known by its IUPAC name (Z)-2-(chroman-4-ylidene)acetic acid . This compound is characterized by its chroman ring structure, which is a derivative of benzopyran.

Preparation Methods

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid typically involves the condensation of chroman-4-one with acetic acid under acidic conditions . The reaction is carried out by heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that derivatives of benzopyran compounds exhibit anti-inflammatory properties. In particular, studies have shown that 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antioxidant Activity

The compound has demonstrated antioxidant properties, which are crucial in combating oxidative stress-related diseases. Its structural features allow it to scavenge free radicals effectively, thus protecting cells from damage .

Case Study 1: Diabetes Management

A case study investigated the effects of benzopyran derivatives on diabetic rats. The results indicated that certain derivatives could significantly reduce sorbitol accumulation in nerves, suggesting a protective role against diabetic neuropathy. Although not directly involving our compound, the findings imply similar potential applications for this compound .

Case Study 2: Cancer Research

In oncology, compounds related to benzopyrans have been evaluated for their ability to induce apoptosis in cancer cells. Preliminary data suggest that this compound may share these properties, warranting further investigation into its mechanisms and efficacy against various cancer types .

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .

Comparison with Similar Compounds

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid can be compared with other similar compounds, such as:

Chroman-4-one: A precursor in the synthesis of the target compound.

2H-1-Benzopyran, 3,4-dihydro-: A structurally related compound with similar chemical properties.

4-Oxo-4H-1-benzopyran-2-carboxylic acid: Another benzopyran derivative with different functional groups.

The uniqueness of this compound lies in its specific acetic acid moiety and the resulting chemical and biological properties .

Biological Activity

2-(3,4-dihydro-2H-1-benzopyran-4-ylidene)acetic acid is an organic compound with a molecular formula of C₁₁H₁₀O₃ and a molecular weight of approximately 190.20 g/mol. This compound features a unique benzopyran structure, which is known for its presence in various natural products and pharmaceuticals. Research has indicated that this compound exhibits significant biological activities, including potential anti-inflammatory and antioxidant properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes a dihydrobenzopyran ring that contributes to its chemical reactivity. The presence of both a carboxylic acid group and a conjugated system allows for diverse interactions with biological systems.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.20 g/mol |

| Functional Groups | Carboxylic acid, benzopyran moiety |

Antioxidant Activity

Preliminary studies suggest that this compound possesses antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. The antioxidant activity is attributed to the ortho-phenolic hydroxyl groups in the benzopyran structure, which can donate hydrogen atoms to neutralize free radicals.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a significant role.

Neuroprotective Properties

Benzopyran derivatives are often associated with neuroprotective effects. Studies have shown that such compounds can influence pathways related to neuronal survival and protection against neurodegeneration, potentially making them candidates for treating conditions like Alzheimer's disease.

Study on Antioxidant Properties

In a study assessing the antioxidant capacity of various benzopyran derivatives, this compound was found to exhibit significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined through DPPH radical scavenging assays, indicating its potential utility in preventing oxidative damage.

Study on Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory potential of this compound using lipopolysaccharide (LPS)-induced inflammation models in vitro. Results showed that treatment with this compound significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other coumarin derivatives known for their bioactivities:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3,4-Dihydroxycoumarin | Dihydrocoumarin | Strong antioxidant properties |

| 7-Hydroxycoumarin | Hydroxycoumarin | Anticoagulant activity |

| Coumarin | Simple coumarin | Found in many plants; fragrance applications |

The unique substitution at the benzopyran position in this compound may confer distinct biological activities compared to these similar compounds.

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

(2E)-2-(2,3-dihydrochromen-4-ylidene)acetic acid |

InChI |

InChI=1S/C11H10O3/c12-11(13)7-8-5-6-14-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,12,13)/b8-7+ |

InChI Key |

BKMPILQAFUNUBH-BQYQJAHWSA-N |

Isomeric SMILES |

C\1COC2=CC=CC=C2/C1=C/C(=O)O |

Canonical SMILES |

C1COC2=CC=CC=C2C1=CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.